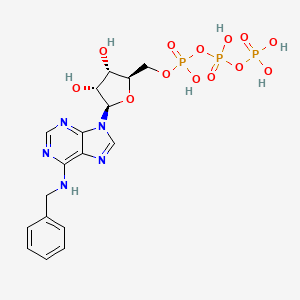

N6-Benzyladenosine 5'-triphosphate

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H22N5O13P3 |

|---|---|

Molecular Weight |

597.3 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C17H22N5O13P3/c23-13-11(7-32-37(28,29)35-38(30,31)34-36(25,26)27)33-17(14(13)24)22-9-21-12-15(19-8-20-16(12)22)18-6-10-4-2-1-3-5-10/h1-5,8-9,11,13-14,17,23-24H,6-7H2,(H,28,29)(H,30,31)(H,18,19,20)(H2,25,26,27)/t11-,13-,14-,17-/m1/s1 |

InChI Key |

NUUDCFZWGUJXPV-LSCFUAHRSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unlocking the Kinome: N6-Benzyladenosine 5'-Triphosphate and the Chemical Genetics Revolution

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Challenge of Kinase Substrate Identification

Protein kinases regulate virtually all cellular processes, yet matching specific kinases to their direct downstream substrates remains a monumental hurdle. Because the ATP-binding pocket is highly conserved across the >500 members of the human kinome, traditional ATP analogs and kinase inhibitors are plagued by cross-reactivity[1].

The introduction of the chemical-genetic "bump-and-hole" strategy fundamentally solved this issue by leveraging engineered analog-sensitive (AS) kinases and orthogonal ATP analogs like N6-benzyladenosine 5'-triphosphate (N6-benzyl-ATP) [2]. This whitepaper outlines the structural mechanism, chemical kinetics, and self-validating methodological protocols necessary to leverage this system for definitive substrate mapping.

Structural Mechanism: The "Bump-and-Hole" Paradigm

The mechanism of action for N6-benzyl-ATP rests entirely on rationally designed steric complementation—a masterclass in structural biology and chemical genetics.

The Gatekeeper Residue

In wild-type kinases, a bulky hydrophobic amino acid (such as Methionine, Isoleucine, or Leucine) acts as a "gatekeeper" near the hinge region of the ATP-binding cleft[3]. This residue strictly controls molecular access to an adjacent hydrophobic pocket within the active site.

Orthogonality of N6-Benzyl-ATP

N6-benzyl-ATP is an ATP derivative featuring a bulky benzyl functional group covalently attached to the N6 position of its adenine ring[4].

-

Steric Clash (Wild-Type): In natural kinomes, the bulky benzyl "bump" physically clashes with the large wild-type gatekeeper residue. This ensures N6-benzyl-ATP is entirely orthogonal (unrecognized and unusable) to unmodified kinases[4].

-

Steric Complementation (AS-Kinase): Through site-directed mutagenesis, researchers substitute the gatekeeper residue for a much smaller amino acid (typically Glycine or Alanine)[1]. This creates an enlarged "hole" in the ATP pocket that perfectly accommodates the N6-benzyl "bump", enabling the mutant kinase to utilize the analog with high catalytic efficiency[4].

Caption: Logical mechanism of analog-sensitive (AS) kinases via bump-and-hole engineering.

Quantitative Kinetic Validation

Enzyme kinetics validate this engineered synergy. As demonstrated in ROCK2 kinases, mutating the Met160 gatekeeper drastically alters its affinity for N6-benzyl-ATP without abolishing its baseline capability to utilize normal ATP[3].

Table 1: Kinetic Selectivity Profile of ROCK2 vs AS-ROCK2 (Met160Ala)

| Kinase Variant | Substrate | Relative Phenotypic Result | |

| Wild-Type ROCK2 | Native ATP | ~30 | Basal physiological activity |

| Wild-Type ROCK2 | N6-Benzyl-ATP | ~200 | Poor binding (Steric clash exclusion) |

| M160A AS-ROCK2 | Native ATP | ~30 | Retained basal activity |

| M160A AS-ROCK2 | N6-Benzyl-ATP | ~2 | High affinity (100-fold |

Data summarized from structural models and biochemical assays characterizing ROCK2 mutants[3].

Advanced Tagging: The N6-Benzyl-ATP-γ-S System

While foundational iterations of this method successfully utilized radioactive

Causality for Gamma-Thio Modification: Lysates are saturated with thousands of background, endogenous phosphorylation events. By functioning as a specialized substrate for the mutant kinase, N6-benzyl-ATP-γ-S delivers a highly unique phosphorothioate tag[2]. Because natural thiophosphorylation is exceedingly rare in cells, this chemically distinct functional group allows substrates to be selectively isolated, thereby separating the signal of a single specific kinase from the noise of the entire cellular kinome[2].

Self-Validating Protocol: AS-Kinase Substrate Identification

This step-by-step workflow guarantees analytical rigor by creating a self-validating system. A successful experimental setup must utilize a parallel Wild-Type control to establish absolute orthogonality.

Phase 1: Kinase Mutagenesis & Preparation

-

Gatekeeper Identification: Conduct sequence alignments against established kinase structural domains (e.g., matching against v-Src Ile338 or ROCK2 Met160) to identify the specific target gatekeeper residue[3].

-

Site-Directed Mutagenesis: Mutate the chosen gatekeeper residue to Glycine or Alanine[1]. Rationale: The structural void generated is strictly necessary to permit N6-benzyl binding.

-

Protein Expression & Purification: Express both WT (Control) and AS-kinase (Experimental) constructs independently and purify to homogeneity.

Phase 2: Orthogonal Thiophosphorylation

-

Parallel Reaction Setup: Add your target cellular homogenate or protein matrix equally into two streams. Dope Stream A with the purified WT kinase and Stream B with the AS-Kinase.

-

Analog Introduction: Supplement both reactions with 100

M N6-Benzyl-ATP-γ-S. Provide necessary cofactors (e.g., Mg2+ or Mn2+ buffer combinations). -

Incubation: Incubate to allow catalytic transfer. Validation Mechanism: Running the WT stream in parallel guarantees that any detected thiophosphorylation in the AS-stream is completely exclusive to the engineered chemical-genetic system, ruling out off-target endogenous kinase activity.

Phase 3: Alkylation and Immunoprecipitation Enrichment

-

Alkylation: Terminate the kinase reaction and add 2.5 mM p-nitrobenzyl mesylate (PNBM), incubating for up to 2 hours. Rationale: The nucleophilic sulfur atom of the thiophosphate reacts with PNBM. This selective alkylation converts the tag into an unnatural thiophosphate ester epitope.

-

Immunoprecipitation: Introduce specialized anti-thiophosphate ester monoclonal antibodies tethered to magnetic Protein A/G beads.

-

Elution & Proteomics: Perform stringent washes to drop non-specific background proteins. Elute the remaining functionally-tagged substrates and analyze them via LC-MS/MS[3].

Caption: Step-by-step methodology for substrate identification using AS-kinases and thiophosphorylation.

Overcoming Bottlenecks: Live-Cell and In Vivo Applications

Historically, a major limitation to N6-benzyl-ATP deployment was its lack of cell permeability, which constrained substrate identification to in vitro cell homogenates or lysates[1].

Recent biochemical engineering efforts have bypassed this bottleneck utilizing nanoparticle-mediated intracellular delivery. By efficiently encapsulating N6-Benzyl-ATP-γ-S within lipid/calcium/phosphate (LCP) nanoparticles, Shokat and colleagues achieved active intracellular delivery[1]. Mutant AS-kinases (e.g., AKT1) successfully utilized the delivered analog to phosphorylate native substrates in living cells[1]. This critical breakthrough expands the "bump-and-hole" methodology into true in vivo systems biology mapping.

Conclusion

The fusion of engineered analog-sensitive kinases with N6-benzyladenosine 5'-triphosphate represents a foundational triumph for modern chemical biology. By enforcing rigorous, sterically-controlled complementation, this orthogonal system allows researchers to slice through highly convoluted signaling webs and decisively capture direct kinase substrates. As intracellular delivery vectors evolve, this toolkit will retain its status as a gold standard in mapping mechanisms of action for novel drugs.

References

-

Using chemical genetics to investigate mechanisms of anesthetic action. (Grantome). 2

-

A Chemical-genetics and Nanoparticle Enabled Approach for in vivo Protein Kinase Analysis. (bioRxiv, 2020). 1

-

Design and Use of Analog-Sensitive Protein Kinases. (Current Protocols - UCSF). 5

-

Phage-display evolution of tyrosine kinases with altered nucleotide specificity. (Biopolymers, 2001). 4

-

Characterization of a modified ROCK2 protein that allows use of N6-ATP analogs for the identification of novel substrates. (PubMed / PMC, 2014). 3

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. Using chemical genetics to investigate mechanisms of anesthetic action - Kevan Shokat [grantome.com]

- 3. Characterization of a modified ROCK2 protein that allows use of N6-ATP analogs for the identification of novel substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

An In-depth Technical Guide to N6-Benzyladenosine 5'-triphosphate: A Specialized Tool in Molecular Research

Abstract

N6-Benzyladenosine 5'-triphosphate (BAP-TP) represents a unique molecular tool at the intersection of plant biology and chemical genetics. While its parent nucleoside, N6-Benzyladenosine (BAP), is a well-established synthetic cytokinin that modulates plant growth and development, BAP-TP, as an ATP analog, serves a more specialized role. This guide provides an in-depth exploration of the cytokinin signaling pathway that BAP mimics and elucidates the primary application of BAP-TP as a specialized ligand in "bump-and-hole" chemical genetics to probe kinase activity and identify substrates. We will detail the underlying mechanisms, provide validated experimental protocols, and discuss the interpretation of results for researchers in molecular biology, drug development, and plant science.

Foundational Concepts: The Cytokinin Signaling Cascade

To appreciate the utility of BAP and its triphosphate derivative, one must first understand the endogenous signaling pathway they influence. Cytokinins are a class of phytohormones that regulate a vast array of processes in plants, including cell division, differentiation, leaf senescence, and apical dominance.[1][2] The signaling mechanism is a sophisticated multi-step phosphorelay system, analogous to two-component systems found in bacteria.[3][4]

The core pathway proceeds as follows:

-

Perception: Cytokinin molecules bind to transmembrane histidine kinase (HK) receptors located in the endoplasmic reticulum membrane.[3][4] In Arabidopsis, these are known as ARABIDOPSIS HISTIDINE KINASE (AHK) receptors.[2]

-

Autophosphorylation: Ligand binding induces a conformational change, leading to the autophosphorylation of a conserved histidine residue within the receptor's kinase domain.[1][4]

-

Phosphorelay: The phosphoryl group is then transferred intramolecularly to a conserved aspartate residue in the receptor's receiver domain.[5] From there, it is shuttled by Histidine Phosphotransfer Proteins (HPTs or AHPs) which translocate from the cytoplasm to the nucleus.[1][5]

-

Nuclear Response: In the nucleus, the HPTs phosphorylate the final targets of the cascade: Response Regulators (RRs or ARRs).[5] These fall into two main categories:

-

Type-B RRs: Upon phosphorylation, these act as transcription factors, binding to the promoters of cytokinin-responsive genes and activating their expression.[2]

-

Type-A RRs: These are among the genes induced by Type-B RRs. They act as negative regulators of the pathway, providing a feedback loop to attenuate the signal.[2][3]

-

This cascade is the primary mechanism through which synthetic cytokinins like N6-Benzyladenosine exert their physiological effects.

Caption: The canonical cytokinin signaling pathway in plants.

N6-Benzyladenosine (BAP) vs. N6-Benzyladenosine 5'-triphosphate (BAP-TP): A Critical Distinction

While closely related, BAP and BAP-TP have fundamentally different applications in research.

-

N6-Benzyladenosine (BAP): This is the nucleoside form, often referred to as 6-Benzylaminopurine when discussing the free base. It is a potent synthetic cytokinin used extensively in plant tissue culture and agricultural research.[6] Its lipophilic benzyl group allows it to traverse cell membranes and interact with cytokinin receptors, initiating the signaling cascade described above. Its activity is typically measured in classical plant bioassays.[7]

-

N6-Benzyladenosine 5'-triphosphate (BAP-TP): This is an analog of Adenosine 5'-triphosphate (ATP). Due to the highly charged triphosphate group, it cannot readily cross cell membranes and is therefore not used as an exogenous agent to stimulate plant growth. Instead, its structural similarity to ATP makes it a valuable tool for studying ATP-utilizing enzymes, particularly protein kinases.[8] Its primary, field-proven application is in a chemical genetics technique known as the "bump-and-hole" approach.[8]

Core Application: BAP-TP in "Bump-and-Hole" Kinase Analysis

The "bump-and-hole" strategy is a powerful method for identifying the direct substrates of a specific protein kinase within a complex cellular environment. The challenge in kinase research is that hundreds of kinases exist, and many share similar ATP-binding pockets and substrate specificities, making it difficult to isolate the activity of a single kinase.

The Causality Behind the "Bump-and-Hole" Approach: The method relies on orthogonal engineering of both the kinase of interest and its ATP substrate.[8]

-

The "Hole": A bulky "gatekeeper" amino acid residue in the ATP-binding pocket of the target kinase is mutated to a smaller one (e.g., tyrosine to glycine). This creates a "hole" or enlarged pocket that does not significantly affect the kinase's overall structure or function but makes it uniquely receptive to a modified ATP analog.

-

The "Bump": BAP-TP serves as the "bumped" ATP analog. Its bulky N6-benzyl group (the "bump") prevents it from fitting into the ATP-binding pocket of wild-type kinases. However, it fits perfectly into the engineered "hole" of the mutated kinase.

This elegant system creates a unique enzyme-substrate pair. The engineered kinase can now uniquely utilize BAP-TP to phosphorylate its substrates, while wild-type kinases in the cell cannot. This allows for the specific labeling and identification of the target kinase's direct downstream substrates.[8]

Caption: The "Bump-and-Hole" logic and experimental workflow.

Experimental Protocols

The following protocols provide a framework for utilizing BAP and BAP-TP. They are designed to be self-validating by including necessary controls.

Protocol 1: Wheat Leaf Senescence Bioassay (for N6-Benzyladenosine)

This protocol validates the cytokinin activity of the parent compound, BAP. The principle is that cytokinins delay chlorophyll degradation in detached leaves.

Methodology:

-

Plant Material: Grow wheat (Triticum aestivum) seedlings in the dark for 7-8 days until the first leaf is approximately 10-12 cm long.

-

Leaf Excision: Cut 4 cm segments from the middle of the leaves. Weigh the segments to get an initial fresh weight.

-

Treatment Preparation: Prepare a stock solution of BAP in DMSO. Create a dilution series (e.g., 0, 0.1, 1, 10, 50 µM) in a basal medium (e.g., 2mM KCl). Ensure the final DMSO concentration is constant and low (<0.1%) across all treatments, including the control.

-

Incubation: Float 5-10 leaf segments on 10 mL of each treatment solution in a petri dish. Seal the dishes and incubate in complete darkness at 25°C for 96 hours.

-

Chlorophyll Extraction: After incubation, blot the segments dry. Mince the tissue and place it in 10 mL of 80% ethanol. Heat at 80°C for 10 minutes or until the tissue is white.

-

Quantification: Centrifuge the extract to pellet debris. Measure the absorbance of the supernatant at 665 nm using a spectrophotometer. The 80% ethanol solution serves as the blank.

-

Data Analysis: Higher absorbance at 665 nm corresponds to higher chlorophyll content and thus greater anti-senescence (cytokinin) activity. Plot absorbance against BAP concentration.

| Cytokinin Standard | Tobacco Callus Bioassay | Wheat Leaf Senescence Bioassay | Amaranthus Bioassay |

| N6-Benzyladenosine | High Activity | Very High Activity | High Activity |

| trans-Zeatin | High Activity | High Activity | High Activity |

| Kinetin | Moderate to High Activity | Moderate Activity | Moderate Activity |

| N6-(Δ2-Isopentenyl)adenosine | High Activity | Low to Moderate Activity | High Activity |

| Note: This table provides a qualitative summary based on available literature. Relative activity can vary with experimental conditions.[6] |

Protocol 2: In Vitro Kinase Assay Using BAP-TP and an Engineered Kinase

This protocol is designed to identify direct substrates of an engineered "hole" kinase.

Methodology:

-

Reagents:

-

Engineered "hole" kinase (purified protein).

-

Wild-type (WT) kinase as a negative control.

-

[γ-³²P]BAP-TP (custom synthesis or specialized vendor).

-

[γ-³²P]ATP as a control.

-

Substrate pool (e.g., total cell lysate from a relevant tissue, purified protein library).

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

-

Reaction Setup (Self-Validating Controls are Critical):

-

Tube 1 (Positive): Engineered Kinase + Substrate Pool + [γ-³²P]BAP-TP

-

Tube 2 (Negative Control 1): WT Kinase + Substrate Pool + [γ-³²P]BAP-TP

-

Tube 3 (Negative Control 2): Engineered Kinase + Substrate Pool + [γ-³²P]ATP (at a concentration where it is outcompeted by BAP-TP).

-

Tube 4 (Autophosphorylation): Engineered Kinase + [γ-³²P]BAP-TP (no substrate pool).

-

-

Kinase Reaction:

-

Pre-warm all components to 30°C.

-

Initiate the reaction by adding the radiolabeled ATP analog.

-

Incubate at 30°C for 20-30 minutes.

-

Stop the reaction by adding an equal volume of 2X SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

-

-

Detection:

-

Separate the proteins on an SDS-PAGE gel.

-

Dry the gel and expose it to a phosphor screen or X-ray film (autoradiography).

-

-

Data Interpretation & Expected Outcomes:

-

Tube 1: Strong radioactive bands will appear, corresponding to the molecular weights of the direct substrates and the autophosphorylated kinase.

-

Tube 2: No or very faint bands should be visible, demonstrating that WT kinases cannot use BAP-TP.

-

Tube 3: Faint bands may appear, but they should be significantly weaker than in Tube 1, confirming the preference of the engineered kinase for BAP-TP.

-

Tube 4: A single band corresponding to the kinase itself will confirm autophosphorylation activity.

-

-

Substrate Identification: Excise the specific bands from a parallel, non-radioactive gel and identify the proteins using mass spectrometry (LC-MS/MS).

Broader Applications and Future Directions

Beyond its role in plant science and chemical genetics, N6-benzyladenosine and its derivatives have attracted significant interest in drug development. Studies have shown that these compounds can induce apoptosis and arrest the cell cycle in various cancer cell lines, including glioma and bladder carcinoma.[9][10][11] The mechanism in these contexts is often distinct from cytokinin signaling and may involve the inhibition of enzymes like farnesyl pyrophosphate synthase (FPPS) or interaction with adenosine receptors.[9][12] This highlights the versatility of the N6-benzyladenosine scaffold in probing diverse biological systems.

Conclusion

N6-Benzyladenosine 5'-triphosphate is a prime example of how a molecule derived from plant hormone research can be repurposed into a highly specific tool for fundamental molecular biology. While its parent nucleoside, BAP, functions as a classical synthetic cytokinin, BAP-TP's utility lies in its role as a specialized ATP analog. For researchers in cell signaling and drug development, BAP-TP, when paired with an engineered kinase, provides an unparalleled method for dissecting complex phosphorylation networks and identifying novel therapeutic targets with high precision. Understanding the distinct roles of the nucleoside versus the triphosphate is paramount for its correct and effective application in the laboratory.

References

-

Kieber, J. J., & Schaller, G. E. (2018). Cytokinin signaling in plant development. Development, 145(4), dev149344. Available at: [Link]

-

Hwang, I., Sheen, J., & Müller, B. (2012). Cytokinin signaling pathways. Annual review of plant biology, 63, 353-380. Available at: [Link]

-

Kieber, J. J. (2002). Cytokinins. The Arabidopsis Book, 1, e0032. Available at: [Link]

-

Kieber Lab. (n.d.). Cytokinin Signaling. UNC College of Arts and Sciences. Available at: [Link]

-

Biology with Animation. (2022, August 10). Cytokinin Signalling Pathway. YouTube. Available at: [Link]

-

Doležal, K., Popa, I., Hauserová, E., Spíchal, L., Chakrabarty, K., Novák, O., ... & Strnad, M. (2007). Preparation, biological activity and endogenous occurrence of N6-benzyladenosines. Bioorganic & medicinal chemistry, 15(11), 3737-3747. Available at: [Link]

-

Zatloukal, M., Spíchal, L., Shishkin, A. A., Pospíšil, T., Alexeyev, A. A., Koshkin, A. A., ... & Doležal, K. (2022). In Planta, In Vitro and In Silico Studies of Chiral N 6-Benzyladenine Derivatives: Discovery of Receptor-Specific S-Enantiomers with Cytokinin or Anticytokinin Activities. International Journal of Molecular Sciences, 23(19), 11334. Available at: [Link]

-

Van der Westhuizen, C., D’Souza, S., Trávníček, Z., & Van Jaarsveld, N. (2014). N6-Benzyladenosine Derivatives as Novel N-Donor Ligands of Platinum(II) Dichlorido Complexes. Molecules, 19(11), 17578-17593. Available at: [Link]

-

ResearchGate. (n.d.). Possible modifications of N 6-benzyladenosine (23). Available at: [Link]

-

Mlejnek, P., Ríhová, M., & Vacek, J. (2013). N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells. Acta biochimica et biophysica Sinica, 45(5), 396-405. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of N6‐Substituted Adenosines as Cytokinin Nucleosides. Available at: [Link]

-

van Galen, P. J., van Vlijmen, H. W., Ijzerman, A. P., & Soudijn, W. (1995). Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists. Journal of medicinal chemistry, 38(1), 172-180. Available at: [Link]

-

Covelli, V., Grimaldi, M., Randino, R., Firoznezhad, M., Proto, M. C., Gazzerro, P., ... & Rodriquez, M. (2021). Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs. Molecules, 26(23), 7183. Available at: [Link]

-

Covelli, V., Grimaldi, M., Randino, R., Firoznezhad, M., Proto, M. C., Gazzerro, P., ... & Rodriquez, M. (2021). Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs. Molecules, 26(23), 7183. Available at: [Link]

Sources

- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 2. Cytokinin Signaling [kieber.weebly.com]

- 3. journals.biologists.com [journals.biologists.com]

- 4. m.youtube.com [m.youtube.com]

- 5. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Preparation, biological activity and endogenous occurrence of N6-benzyladenosines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists - PMC [pmc.ncbi.nlm.nih.gov]

The Role of N6-Benzyladenosine 5'-triphosphate as an Intracellular Effector in Cancer Cell Apoptosis

An In-depth Technical Guide for Researchers

Abstract: N6-benzyladenosine (N6-BzA), a synthetic cytokinin, has emerged as a promising anti-neoplastic agent that induces cell cycle arrest and apoptosis in a variety of cancer cell lines. A critical and often overlooked aspect of its mechanism is the requirement for intracellular phosphorylation to exert its cytotoxic effects. This guide posits that N6-Benzyladenosine 5'-triphosphate (N6-Bn-ATP), the fully phosphorylated derivative, is the ultimate intracellular effector molecule. We will dissect the mechanistic journey from the cellular uptake of the parent nucleoside, N6-BzA, to the pro-apoptotic actions of its triphosphate form. This document provides a comprehensive overview of the key signaling pathways, detailed experimental protocols for validation, and expert insights into the causality behind methodological choices, designed for researchers and drug development professionals in oncology.

Introduction: The Precursor and the Active Effector

While N6-Benzyladenosine 5'-triphosphate (N6-Bn-ATP) is the central molecule of interest, its direct therapeutic application is hindered by the impermeable nature of the cell membrane to phosphorylated nucleotides. The scientific literature, therefore, focuses on its cell-permeable precursor, the nucleoside N6-benzyladenosine (N6-BzA) . N6-BzA is a synthetic cytokinin that has demonstrated significant anti-cancer properties, including the ability to suppress the growth of various neoplastic cells and induce programmed cell death, or apoptosis[1][2].

Crucially, studies have shown that the cytotoxic effect of N6-BzA is contingent upon its intracellular activation via phosphorylation by adenosine kinase[3]. This metabolic conversion transforms the inactive prodrug into its active nucleotide forms: N6-Bn-AMP, N6-Bn-ADP, and finally, N6-Bn-ATP. It is this intracellularly generated N6-Bn-ATP that is hypothesized to interfere with key cellular processes, leading to apoptosis. This guide will explore the mechanisms of action attributed to this ultimate effector molecule.

The Critical Activation Step: Intracellular Phosphorylation

The journey of N6-BzA from an extracellular agent to an intracellular apoptotic effector begins with its transport into the cell and subsequent phosphorylation. This is not merely a metabolic footnote but the central requirement for its bioactivity.

-

Causality of Phosphorylation: Research on HL-60 leukemia cells has demonstrated that the apoptotic effects of N6-BzA can be completely prevented by potent inhibitors of adenosine kinase[3]. This finding strongly suggests that the parent nucleoside, N6-BzA, does not interact with extracellular adenosine receptors to induce apoptosis, but rather, its phosphorylated metabolites are responsible for the cytotoxic activity within the cell[3]. The conversion to the nucleotide form is essential to "trap" the molecule inside the cell and enable its interaction with ATP-dependent enzymes.

Below is a diagram illustrating this foundational concept.

Caption: Intracellular activation of N6-BzA to N6-Bn-ATP.

Core Mechanisms of N6-Bn-ATP-Induced Apoptosis

Once formed, N6-Bn-ATP acts as a molecular mimic of ATP, enabling it to interfere with multiple ATP-dependent pathways critical for cancer cell survival. The induction of apoptosis appears to be multi-faceted and independent of direct genotoxic stress[4].

Inhibition of the Mevalonate Pathway via FPPS Targeting

A primary mechanism identified is the disruption of the mevalonate pathway through the inhibition of Farnesyl Pyrophosphate Synthase (FPPS)[4][5][6].

-

Mechanistic Insight: FPPS is a critical enzyme that synthesizes isoprenoids necessary for the post-translational modification (prenylation) of small GTPases like Ras and Rap-1A. These proteins are essential for cell signaling, proliferation, and survival. By inhibiting FPPS, N6-BzA (and its active form, N6-Bn-ATP) prevents the prenylation and subsequent membrane localization of these oncogenic proteins, effectively shutting down their signaling cascades[6]. This has been shown to be particularly effective in glioma cells[5]. This disruption of a fundamental cellular process triggers the intrinsic pathway of apoptosis.

Activation of the Intrinsic (Mitochondrial) Apoptotic Pathway

The downstream consequence of cellular stress induced by N6-Bn-ATP is the activation of the mitochondrial pathway of apoptosis. This is a tightly regulated process culminating in the activation of executioner caspases.

-

Key Events:

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Cellular stress signals converge on the mitochondria, leading to the permeabilization of the outer mitochondrial membrane[7].

-

Cytochrome c Release: Following MOMP, pro-apoptotic proteins, most notably cytochrome c, are released from the mitochondrial intermembrane space into the cytosol[7][8].

-

Apoptosome Formation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which, in the presence of dATP or ATP, oligomerizes to form the "apoptosome"[8].

-

Caspase Activation Cascade: The apoptosome recruits and activates pro-caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a host of cellular substrates[1][8].

-

Studies confirm that treatment with N6-BzA leads to the distinct activation of both caspase-9 and caspase-3, which is a hallmark of the intrinsic pathway[1].

Caption: Experimental workflow for validating apoptosis.

Conclusion and Future Directions

The evidence strongly supports a model where the nucleoside N6-benzyladenosine acts as a prodrug, requiring intracellular phosphorylation to N6-Benzyladenosine 5'-triphosphate to become a potent inducer of apoptosis in cancer cells. The primary mechanisms of the active N6-Bn-ATP involve the inhibition of FPPS in the mevalonate pathway and the subsequent triggering of the intrinsic mitochondrial apoptotic cascade, hallmarked by the activation of caspases-9 and -3.

Future research should focus on:

-

Direct Kinase Targets: N6-Bn-ATP's structural similarity to ATP makes it a candidate for inhibiting various protein kinases that are often dysregulated in cancer. Kinome-wide screening and "bump-and-hole" chemical genetic techniques could identify specific kinases that are direct targets.[9]

-

Improving Delivery: The development of cell-permeable analogs of N6-Bn-ATP or advanced nanoparticle delivery systems could bypass the need for intracellular activation, potentially increasing therapeutic efficacy and overcoming resistance mechanisms related to poor adenosine kinase activity.[10][11]

-

Combination Therapies: Investigating the synergistic effects of N6-BzA with other chemotherapeutic agents could provide novel treatment strategies that target cancer cell vulnerabilities from multiple angles.

This guide provides a foundational understanding and practical framework for researchers to explore the anti-cancer potential of N6-Bn-ATP, a molecule that holds promise as a key effector in a new class of oncology therapeutics.

References

-

Meli, M., et al. (2013). N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells. Anticancer Agents Med Chem., 13(4), 672-8. [Link]

-

Veselý, J., et al. (2000). Induction of apoptosis in HL-60 cells by N(6)-benzyladenosine. J Cell Biochem., 77(2), 266-75. [Link]

-

Ciaglia, E., et al. (2021). Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs. Molecules, 26(23), 7146. [Link]

-

Laezza, C., et al. (2021). Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs. Molecules, 26(23), 7146. [Link]

-

ScienceDaily. (2014). New technique uses ATP as trigger for targeted anti-cancer drug delivery. [Link]

-

Youle, R. J., & Strasser, A. (2008). The BCL-2 protein family: opposing activities that mediate cell death. Nature reviews. Molecular cell biology, 9(1), 47–59. [Link]

-

Mohamad, N., et al. (2005). Mitochondrial apoptotic pathways. Biocell, 29(2), 149-66. [Link]

-

EurekAlert!. (2014). New technique uses ATP as trigger for targeted anti-cancer drug delivery. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Induction of apoptosis in HL-60 cells by N(6)-benzyladenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Mitochondrial Pathway of Apoptosis: Part I: MOMP and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mitochondrial apoptotic pathways [scielo.org.ar]

- 9. caymanchem.com [caymanchem.com]

- 10. sciencedaily.com [sciencedaily.com]

- 11. New technique uses ATP as trigger for targeted anti-cancer drug delivery | EurekAlert! [eurekalert.org]

Investigating the Anti-Proliferative Effects of N6-Benzyladenosine 5'-triphosphate: A Mechanistic and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N6-Benzyladenosine (BAPR), a synthetic cytokinin, has emerged as a compound of significant interest in oncology research due to its potent anti-proliferative and pro-apoptotic activities across various cancer cell lines.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the anti-cancer effects of N6-Benzyladenosine and its intracellularly active triphosphate form. We delve into the core signaling pathways modulated by this compound, including cell cycle regulation, apoptosis induction, and mevalonate pathway inhibition. This document serves as a practical resource for researchers, offering detailed, field-proven protocols for assessing cell viability, analyzing signaling cascades via Western blotting, and measuring kinase activity. Our objective is to equip scientists and drug development professionals with the foundational knowledge and methodological tools required to effectively investigate and harness the therapeutic potential of N6-Benzyladenosine 5'-triphosphate.

Introduction: From Plant Hormone to Anti-Cancer Candidate

N6-Benzyladenosine is a synthetic member of the cytokinin family, a class of phytohormones known for regulating plant growth and development.[1][3] Beyond its role in botany, N6-Benzyladenosine and its analogues have demonstrated significant cytotoxic and anti-proliferative effects against a range of human neoplastic cells, including bladder, colon, and glioma cell lines.[1][3][4]

A crucial aspect of its mechanism is the requirement for intracellular phosphorylation. N6-Benzyladenosine is taken up by cells and converted by adenosine kinase into its nucleotide forms, including N6-Benzyladenosine 5'-triphosphate.[5][6] This bioactivation is essential for its cytotoxic effects, a point underscored by findings that inhibiting adenosine kinase can prevent BAPR-induced apoptosis.[5][7] Therefore, while this guide focuses on the effects of the triphosphate form, it is understood that these are typically initiated by treating cells with the parent nucleoside, N6-Benzyladenosine.

Core Mechanisms of Anti-Proliferative Action

The anti-cancer properties of N6-Benzyladenosine are not attributed to a single mode of action but rather a multi-faceted attack on cancer cell physiology. A key characteristic is its ability to induce cell death without causing the genotoxic stress often associated with traditional chemotherapeutics.[1][2][3]

Induction of G0/G1 Cell Cycle Arrest

One of the earliest and most consistent observations is the ability of N6-Benzyladenosine to inhibit cancer cell growth by arresting the cell cycle in the G0/G1 phase.[1][3][4] This halt prevents cells from entering the S phase, the period of DNA synthesis, thereby effectively stopping proliferation. This effect is often preceded by noticeable changes in cell morphology and a disorganization of the actin cytoskeleton, suggesting a potential link between cytoskeletal integrity and cell cycle progression.[1][3]

Apoptosis via Caspase Activation

N6-Benzyladenosine is a potent inducer of apoptosis, or programmed cell death. This process is characterized by distinct morphological changes, including chromatin condensation and the formation of apoptotic bodies.[4][5] Mechanistically, this is linked to the activation of the caspase cascade, a family of proteases that execute the apoptotic program. Specifically, treatment with N6-Benzyladenosine has been shown to increase the activity of initiator caspase-9 and executioner caspase-3, indicating the involvement of the intrinsic apoptotic pathway.[4]

Interference with the Mevalonate Pathway

A distinct and significant mechanism of action is the interference with the mevalonate pathway through the inhibition of Farnesyl pyrophosphate synthase (FPPS).[2][4][8][9] FPPS is a critical enzyme responsible for producing isoprenoids necessary for the post-translational modification (prenylation) of small GTPases like Ras and Rap-1A.[2][8] These proteins are frequently implicated in cancer cell proliferation and survival signaling. By inhibiting FPPS, N6-Benzyladenosine prevents the proper localization and function of these key signaling proteins, thereby disrupting oncogenic pathways.[8][9]

Caption: Proposed signaling pathway of N6-Benzyladenosine.

Experimental Protocols for Investigation

To validate and quantify the anti-proliferative effects of N6-Benzyladenosine, a series of well-established in vitro assays are required. The following protocols are designed to be self-validating systems, providing robust and reproducible data.

Workflow for Assessing Anti-Proliferative Effects

A logical experimental progression is essential for a thorough investigation. The workflow typically begins with broad assessments of cell viability and proliferation, followed by more focused mechanistic studies into apoptosis and specific signaling pathways.

Caption: General experimental workflow for N6-Benzyladenosine studies.

Cell Proliferation and Viability Assays

Assessing the impact of N6-Benzyladenosine on cell number and health is the foundational experiment. The MTT and BrdU assays are commonly used, but they measure different aspects of cell behavior.

-

MTT Assay: Measures the metabolic activity of viable cells. It is a rapid, high-throughput method ideal for initial screening to determine IC50 values.[10][11]

-

BrdU Assay: Measures the incorporation of bromodeoxyuridine into newly synthesized DNA, providing a direct assessment of cell proliferation. It is more specific for proliferation than metabolic assays.[10][12][13]

Protocol 1: MTT Cell Viability Assay

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of N6-Benzyladenosine (e.g., 0-100 µM). Include a vehicle-only control. Incubate for the desired time (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Causality Note: Only viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Aspirate the medium and add 100 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

| Treatment Group | Concentration (µM) | Cell Viability (%) after 48h (Mean ± SD) |

| Vehicle Control | 0 | 100 ± 4.5 |

| N6-Benzyladenosine | 1 | 85 ± 5.1 |

| N6-Benzyladenosine | 10 | 52 ± 3.8 |

| N6-Benzyladenosine | 50 | 21 ± 2.9 |

| N6-Benzyladenosine | 100 | 8 ± 1.5 |

Table 1: Example data from an MTT assay on a hypothetical cancer cell line.

Analysis of Signaling Pathways via Western Blotting

Western blotting is indispensable for dissecting the molecular mechanisms of N6-Benzyladenosine. It allows for the detection and semi-quantification of specific proteins, including their phosphorylation (activation) status.[14][15][16]

Protocol 2: Western Blot Analysis

-

Cell Culture and Lysis: Grow cells to 70-80% confluency and treat with N6-Benzyladenosine as required. Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Causality Note: Phosphatase inhibitors are critical to preserve the phosphorylation status of signaling proteins for analysis.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.[14]

-

Gel Electrophoresis: Separate the denatured proteins by size on an SDS-polyacrylamide gel.[14]

-

Protein Transfer: Electrotransfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Caspase-3, anti-p-Akt, anti-FPPS) overnight at 4°C.[15]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Use densitometry software to quantify band intensity. Normalize to a loading control (e.g., β-actin or GAPDH) to compare protein levels across samples.

| Target Protein | Vehicle Control (Relative Density) | N6-Benzyladenosine (10µM) (Relative Density) | Fold Change |

| Cleaved Caspase-3 | 1.0 | 4.7 | +4.7 |

| Total Caspase-3 | 1.0 | 0.9 | -0.1 |

| FPPS | 1.0 | 1.1 | +0.1 |

| p-Ras (Prenylated) | 1.0 | 0.3 | -0.7 |

| Total Ras | 1.0 | 1.0 | 0.0 |

Table 2: Example semi-quantitative data from a Western blot analysis.

Kinase Activity Assays

Given the importance of phosphorylation in both activating N6-Benzyladenosine (via adenosine kinase) and in the downstream signaling it affects, kinase activity assays are highly valuable. Modern assays often use luminescence to measure the amount of ADP produced, which correlates with kinase activity.

Protocol 3: Non-Radioactive Kinase Activity Assay (Luminescent)

-

Assay Setup: Prepare a reaction mixture in a 96-well plate containing the kinase of interest (e.g., adenosine kinase from a cell lysate), its specific substrate (adenosine for adenosine kinase), and an optimized ATP concentration.

-

Initiate Reaction: Add N6-Benzyladenosine (as a potential substrate or inhibitor depending on the experimental question) to the wells. Incubate at 30°C for a defined period (e.g., 60 minutes).

-

ADP Detection: Add an ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

ATP Generation: Add a Kinase Detection Reagent, which converts the ADP generated by the kinase into ATP.

-

Luminescence Measurement: The newly synthesized ATP is used by a luciferase to produce light. Measure the luminescent signal with a plate reader. The signal intensity is directly proportional to the kinase activity.

-

Analysis: Compare the luminescence signals from treated samples to controls to determine the effect of the compound on kinase activity.

Conclusion and Future Directions

N6-Benzyladenosine 5'-triphosphate, generated intracellularly from its parent nucleoside, exhibits potent anti-proliferative effects through a sophisticated, multi-pronged mechanism that includes G0/G1 cell cycle arrest, caspase-dependent apoptosis, and disruption of the mevalonate pathway.[1][2][4] Its ability to induce apoptosis without causing direct DNA damage makes it an attractive candidate for further investigation in cancer therapy.[2][3]

The protocols detailed in this guide provide a robust framework for researchers to explore its efficacy and mechanisms in various cancer models. Future research should focus on in vivo studies to validate these in vitro findings, explore potential synergistic effects with existing chemotherapeutics, and further elucidate the complex interplay between cytoskeletal dynamics and the induction of apoptosis by this promising compound.

References

-

Castiglioni, S., Casati, S., Ottria, R., Ciuffreda, P., & Maier, J. A. (2013). N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells. Anticancer Agents in Medicinal Chemistry, 13(4), 672-8. Available from: [Link]

-

Laezza, C., et al. (2012). N6-Isopentenyladenosine and its Analogue N6-Benzyladenosine Induce Cell Cycle Arrest and Apoptosis in Bladder Carcinoma T24 Cell. Bentham Science Publishers. Available from: [Link]

-

Dolezel, P., Mlejnek, P., & Koudelková, P. (2000). Induction of apoptosis in HL-60 cells by N(6)-benzyladenosine. Journal of Cellular Biochemistry, 77(2), 269-81. Available from: [Link]

-

Hastie, C. J., McLauchlan, H. J., & Cohen, P. (n.d.). Assay of protein kinases using radiolabeled ATP: a protocol. MRC PPU, University of Dundee. Retrieved from: [Link]

-

Bio-protocol. (2014). IP-Kinase Assay. Bio-protocol, 4(5), e1068. Available from: [Link]

-

Multispan, Inc. (n.d.). Cell Proliferation Assays. Retrieved from: [Link]

-

BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Retrieved from: [Link]

-

Robaina-Alcalá, M., et al. (2009). The experimental chemotherapeutic N6-furfuryladenosine (kinetin-riboside) induces rapid ATP depletion, genotoxic stress, and CDKN1A (p21) upregulation in human cancer cell lines. Biochemical Pharmacology, 77(7), 1125-38. Available from: [Link]

-

Bergler, W., Petroianu, G., & Schadel, A. (1993). Feasibility of proliferation studies using the BrdU and MTT assays with a head and neck carcinoma cell line. ORL; Journal for Oto-rhino-laryngology and Its Related Specialties, 55(4), 230-5. Available from: [Link]

-

Karger Publishers. (2010). Feasibility of Proliferation Studies Using the BrdU and MTT Assays with a Head and Neck Carcinoma Cell Line. ORL, 55(4), 230-235. Available from: [Link]

-

ResearchGate. (2015). Can MTT assay be taken as equivalent to cell proliferation assay (BrdU)? Retrieved from: [Link]

-

Zeng, F., Marino, S., & Idris, A. I. (2025). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Methods in Molecular Biology. Available from: [Link]

-

Malfitano, A. M., et al. (2021). Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs. Molecules, 26(23), 7208. Available from: [Link]

-

PubMed. (2009). The experimental chemotherapeutic N6-furfuryladenosine (kinetin-riboside) induces rapid ATP depletion, genotoxic stress, and CDKN1A(p21) upregulation in human cancer cell lines. Biochemical Pharmacology, 77(7), 1125-38. Available from: [Link]

-

Malfitano, A. M., et al. (2021). Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs. PMC - NIH. Available from: [Link]

-

Palacký University Olomouc. (n.d.). Biologically active derivatives of N6-benzyladenosine-5´-monophosphate. Retrieved from: [Link]

-

Mehrzad, J., & Rajabi, M. (2011). N6-furfuryladenine (kinetin): cytotoxicity against mcf-7 breast cancer cell line and interaction with bovine serum albumin. African Journal of Biotechnology, 10(33), 6304-6309. Available from: [Link]

-

Dolezel, P., Koudelkova, P., & Mlejnek, P. (2010). Halogenation of N⁶-benzyladenosine decreases its cytotoxicity in human leukemia cells. Toxicology in Vitro, 24(8), 2079-83. Available from: [Link]

-

Scientific Archives. (n.d.). Kinetin/N6-furfuryladenine: A New Neurodegenerative Disease Lead from an Old Plant Cytokine. Retrieved from: [Link]

-

Jablonska-Trypuc, A., Matejczyk, M., & Czerpak, R. (2016). N6-benzyladenine and kinetin influence antioxidative stress parameters in human skin fibroblasts. Molecular and Cellular Biochemistry, 413(1-2), 97-107. Available from: [Link]

-

Kim, J., et al. (1995). Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists. Journal of Medicinal Chemistry, 38(21), 4163-4168. Available from: [Link]

-

Laezza, C., et al. (2006). N6-isopentenyladenosine arrests tumor cell proliferation by inhibiting farnesyl diphosphate synthase and protein prenylation. The FASEB Journal. Available from: [Link]

-

ResearchGate. (n.d.). N6-benzyladenosine analogs of (A2′p)2A: Synthesis and activity to tobacco mosaic virus. Retrieved from: [Link]

-

Semantic Scholar. (2021). Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs. Retrieved from: [Link]

-

ChEMBL. (n.d.). Structure-activity relationships of N6-benzyladenosine-5'-uronamides as A3-selective adenosine agonists. Retrieved from: [Link]

Sources

- 1. N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. N6-Isopentenyladenosine and its Analogue N6-Benzyladenosine Induc...: Ingenta Connect [ingentaconnect.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Induction of apoptosis in HL-60 cells by N(6)-benzyladenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The experimental chemotherapeutic N6-furfuryladenosine (kinetin-riboside) induces rapid ATP depletion, genotoxic stress, and CDKN1A(p21) upregulation in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Halogenation of N⁶-benzyladenosine decreases its cytotoxicity in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell Viability and Proliferation Assays [sigmaaldrich.com]

- 11. multispaninc.com [multispaninc.com]

- 12. Feasibility of proliferation studies using the BrdU and MTT assays with a head and neck carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. karger.com [karger.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 16. Western blot protocol | Abcam [abcam.com]

A Technical Guide to the Inhibition of Farnesyl Pyrophosphate Synthase (FPPS) by N6-Benzyladenosine

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Farnesyl Pyrophosphate Synthase (FPPS) as a therapeutic target and details the inhibitory action of N6-Benzyladenosine, a non-bisphosphonate inhibitor. It is designed to equip researchers with the foundational knowledge and practical methodologies required to investigate this interaction, from biochemical characterization to cellular validation.

Part 1: Farnesyl Pyrophosphate Synthase: A Critical Node in Isoprenoid Biosynthesis

The Mevalonate Pathway and the Central Role of FPPS

The mevalonate (MVA) pathway is a fundamental metabolic cascade responsible for the synthesis of isoprenoids, a diverse class of molecules essential for various cellular functions.[1] Farnesyl pyrophosphate synthase (FPPS) is a key enzyme in this pathway, catalyzing the sequential condensation of isopentenyl pyrophosphate (IPP) with dimethylallyl pyrophosphate (DMAPP) to form geranyl pyrophosphate (GPP), and subsequently, the condensation of GPP with another IPP molecule to produce farnesyl pyrophosphate (FPP).[2][3][4] This C15 isoprenoid, FPP, represents a major branch-point. It serves as the precursor for the synthesis of cholesterol, steroid hormones, dolichol, coenzyme Q, and heme A.[1][5] Furthermore, FPP is the substrate for protein farnesylation, a critical post-translational modification for the function of signaling proteins like Ras.[6][7]

Structure and Catalytic Function

Human FPPS is a homodimeric enzyme. Each subunit is composed of a single domain with a large central active site.[8] The enzyme's catalytic cycle involves the binding of the allylic substrate (DMAPP or GPP) followed by the binding of IPP. This ordered binding induces a conformational change, closing the active site to the solvent and facilitating the condensation reaction.[6][9]

FPPS as a Validated Therapeutic Target

The critical role of FPP in cellular physiology makes FPPS a compelling target for drug development. Inhibition of FPPS disrupts downstream processes, leading to effects such as apoptosis in osteoclasts and tumor cells. This has been clinically validated by the success of nitrogen-containing bisphosphonates (N-BPs) like zoledronate, which are potent FPPS inhibitors used to treat bone resorption diseases such as osteoporosis.[1][2] There is also significant interest in developing FPPS inhibitors for oncology, as preclinical studies have demonstrated their ability to suppress the proliferation of various cancers, including breast, prostate, and colorectal cancer.[1][2] However, the high bone affinity and poor soft-tissue distribution of bisphosphonates limit their use beyond bone diseases, driving the search for novel, non-bisphosphonate inhibitors.[10][11]

Part 2: N6-Benzyladenosine: A Non-Bisphosphonate FPPS Inhibitor

N6-Benzyladenosine is a cytokinin, a class of phytohormones, that has demonstrated a range of biological activities in human cells, including the induction of apoptosis and cell cycle arrest in cancer cell lines.[12][13] Notably, recent research has identified FPPS as a direct molecular target of N6-Benzyladenosine and its parent compound, N6-isopentenyladenosine (i6A).[14][15]

Mechanism of Action: Interference with the Mevalonate Pathway

N6-Benzyladenosine exerts its anti-glioma and anti-proliferative effects by directly interfering with the mevalonate pathway through the inhibition of FPPS.[12][14] This action is distinct from other known activities of adenosine analogs, such as adenosine receptor agonism, and represents a novel mechanism for this class of molecules.[12][16] The inhibition of FPPS by N6-benzyladenosine leads to a depletion of FPP and geranylgeranyl pyrophosphate (GGPP), which in turn impairs the prenylation of small GTPases like Ras and Rap-1A.[14] The disruption of this essential post-translational modification is a key event that triggers downstream anti-proliferative and pro-apoptotic signaling.

The Allosteric Opportunity

While bisphosphonates target the enzyme's active site, a druggable allosteric pocket has also been identified on FPPS, adjacent to the IPP binding site.[1][2] This pocket has become a major focus for the development of non-bisphosphonate inhibitors.[11] While the precise binding mode of N6-Benzyladenosine requires further structural elucidation, its non-bisphosphonate nature makes it an intriguing candidate for exploring interactions beyond the highly charged active site targeted by N-BPs.

Part 3: Experimental Validation of FPPS Inhibition

This section provides a series of validated, step-by-step protocols for researchers to characterize the inhibition of FPPS by N6-Benzyladenosine.

Workflow for Characterizing an FPPS Inhibitor

The overall workflow involves producing the target enzyme, confirming its activity, determining the inhibitor's potency, and finally, assessing its impact in a cellular context.

Caption: Workflow for FPPS inhibitor characterization.

Protocol: Recombinant Human FPPS Expression and Purification

Rationale: A consistent supply of pure, active enzyme is paramount for reliable biochemical assays. E. coli is a cost-effective and high-yield system for expressing human FPPS. An N-terminal His-tag allows for efficient purification via immobilized metal affinity chromatography (IMAC).

Methodology:

-

Cloning: Subclone the coding sequence for the short isoform of human FPPS (residues 67-435) into a suitable E. coli expression vector (e.g., pET-28a) containing an N-terminal His6-tag.[8]

-

Transformation: Transform the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).

-

Expression:

-

Grow a 1 L culture in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

-

Continue to culture overnight at 18°C to improve protein solubility.

-

-

Lysis:

-

Harvest cells by centrifugation (5,000 x g, 15 min, 4°C).

-

Resuspend the cell pellet in Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1x protease inhibitor cocktail).

-

Lyse cells by sonication on ice.

-

Clarify the lysate by centrifugation (18,000 x g, 30 min, 4°C).

-

-

Purification (IMAC):

-

Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with Lysis Buffer.

-

Wash the column with Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elute the protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

-

Quality Control:

-

Analyze fractions by SDS-PAGE to assess purity (expected MW ~42.4 kDa).[8]

-

Pool pure fractions, dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT), and store at -80°C.

-

Protocol: In Vitro FPPS Activity Assay (Pyrophosphatase-Coupled)

Rationale: This continuous spectrophotometric assay is amenable to high-throughput screening. FPPS produces pyrophosphate (PPi) as a product. An excess of inorganic pyrophosphatase is added to the reaction, which hydrolyzes PPi to two molecules of orthophosphate (Pi). The release of Pi is then detected using a malachite green-based reagent, which forms a colored complex that can be measured at ~620 nm.[17]

Methodology:

-

Reaction Mixture Preparation: Prepare a master mix in a 96-well plate. For each 100 µL reaction, include:

-

Initiation: Add recombinant FPPS (e.g., 25 nM final concentration) to initiate the reaction.[17]

-

Incubation: Incubate the plate at 37°C for 15-30 minutes.

-

Detection:

-

Stop the reaction by adding a malachite green/ammonium molybdate colorimetric reagent.

-

Incubate at room temperature for 15 minutes to allow color development.

-

-

Measurement: Read the absorbance at 620 nm using a microplate reader.

-

Data Analysis (IC50 Determination):

-

Subtract the background absorbance (no enzyme control).

-

Normalize the data, setting the vehicle control (DMSO) as 100% activity and a no-enzyme control as 0% activity.

-

Plot the percent inhibition versus the log concentration of N6-Benzyladenosine.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

| Compound | Target | IC50 (µM) | Notes |

| Zoledronate | Human FPPS | ~0.5 | Potent bisphosphonate active site inhibitor (Reference)[7] |

| N6-Benzyladenosine | Human FPPS | ~0.3 - 20 | Reported range of activity against glioma cells by interfering with FPPS[12] |

| Celastrol | T. brucei FPPS | 17 | Natural product allosteric inhibitor (Reference)[7] |

Table 1: Comparative IC50 values of selected FPPS inhibitors.

Protocol: Cellular Assay for FPPS Target Engagement

Rationale: To confirm that N6-Benzyladenosine inhibits FPPS within a cellular context, one must assess the downstream consequences of the enzyme's inhibition. The most direct consequence is the failure to prenylate target proteins. Unprenylated proteins often exhibit a slight shift in molecular weight, which can be detected by Western blotting.[18]

Methodology (Detection of Unprenylated Rap1A):

-

Cell Culture: Plate a relevant cancer cell line (e.g., HCT116 colorectal cancer cells) and allow them to adhere overnight.[14]

-

Treatment: Treat the cells with increasing concentrations of N6-Benzyladenosine (e.g., 1 µM to 50 µM) or a positive control (e.g., Zoledronate) for 24-48 hours.

-

Lysis: Wash cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Probe the membrane with a primary antibody specific for Rap1A.

-

Wash and probe with an appropriate HRP-conjugated secondary antibody.

-

Detect the bands using an ECL (chemiluminescence) substrate.

-

-

Analysis: Look for the appearance of a slower-migrating (higher molecular weight) band corresponding to the unprenylated form of Rap1A in treated samples. The intensity of this upper band should increase with higher concentrations of the inhibitor, confirming target engagement.

Caption: Cellular mechanism of N6-Benzyladenosine.

Part 4: Conclusion and Future Directions

N6-Benzyladenosine represents a promising non-bisphosphonate scaffold for the development of novel FPPS inhibitors. Its ability to interfere with the mevalonate pathway in cancer cells provides a clear mechanism for its observed anti-proliferative effects. The experimental framework provided in this guide offers a robust system for characterizing its biochemical potency and confirming its mechanism of action in a cellular environment.

Future research should focus on:

-

Structural Biology: Obtaining a co-crystal structure of N6-Benzyladenosine with FPPS to elucidate its precise binding mode, which will be critical for structure-based drug design.

-

Kinetic Analysis: Performing detailed enzyme kinetics to determine the mode of inhibition (e.g., competitive, non-competitive, allosteric).

-

Lead Optimization: Synthesizing and testing analogs of N6-Benzyladenosine to improve potency, selectivity, and drug-like properties.[14]

-

In Vivo Efficacy: Evaluating optimized leads in preclinical animal models of cancer to assess their therapeutic potential.

By leveraging these approaches, the scientific community can further explore the potential of N6-Benzyladenosine and related compounds as a new class of therapeutics targeting FPPS for cancer and other diseases.

References

-

Farnesyl Pyrophosphate Synthase as a Target for Drug Development: Discovery of Natural-Product-Derived Inhibitors and Their Activity in Pancreatic Cancer Cells. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

-

Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective. Frontiers in Chemistry. Available from: [Link]

-

Farnesyl Diphosphate Synthase Inhibitors from In Silico Screening. PMC - NIH. Available from: [Link]

-

Discovery of Novel Allosteric Non-Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthase by Integrated Lead Finding. ResearchGate. Available from: [Link]

-

Discovery of potent inhibitor for farnesyl pyrophosphate synthase in the mevalonate pathway. Scilit. Available from: [Link]

-

5JA0: Crystal structure of human FPPS with allosterically bound FPP. RCSB PDB. Available from: [Link]

-

Farnesyl Diphosphate Synthase Assay. Springer Nature Experiments. Available from: [Link]

-

Farnesyl Diphosphate Synthase Assay. PubMed. Available from: [Link]

-

FPPS catalyzed reactions and our new enzyme assay. ResearchGate. Available from: [Link]

-

Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs. PMC - NIH. Available from: [Link]

-

Ternary complex structures of human farnesyl pyrophosphate synthase bound with a novel inhibitor and secondary ligands provide insights into the molecular details of the enzyme's active site closure. ResearchGate. Available from: [Link]

-

Structural characterization of substrate and inhibitor binding to farnesyl pyrophosphate synthase from Pseudomonas aeruginosa. PubMed Central. Available from: [Link]

-

Structure of human farnesyl pyrophosphate synthase in complex with an aminopyridine bisphosphonate and two molecules of inorgani. IUCr Journals. Available from: [Link]

-

Farnesyl pyrophosphate synthase - P14324. UniProt. Available from: [Link]

-

Taxodione and arenarone inhibit farnesyl diphosphate synthase by binding to the isopentenyl diphosphate site. PNAS. Available from: [Link]

-

Protein Prenylation: Enzymes, Therapeutics, and Biotechnology Applications. ACS Chemical Biology. Available from: [Link]

-

Peptides as modulators of FPPS enzyme. Lirias. Available from: [Link]

-

N6-isopentenyladenosine arrests tumor cell proliferation by inhibiting farnesyl diphosphate synthase and protein prenylation. ResearchGate. Available from: [Link]

-

N6-Benzyladenosine Derivatives as Novel N-Donor Ligands of Platinum(II) Dichlorido Complexes. PMC. Available from: [Link]

-

N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells. PubMed. Available from: [Link]

-

Combinatorial Modulation of Protein Prenylation. PMC - NIH. Available from: [Link]

-

Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists. PMC - NIH. Available from: [Link]

-

Chemical structures of N6-benzyladenosine derivatives (2a–m). ResearchGate. Available from: [Link]

Sources

- 1. Frontiers | Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective [frontiersin.org]

- 2. Farnesyl Diphosphate Synthase Inhibitors from In Silico Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Farnesyl Diphosphate Synthase Assay | Springer Nature Experiments [experiments.springernature.com]

- 4. Farnesyl diphosphate synthase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. journals.iucr.org [journals.iucr.org]

- 7. pnas.org [pnas.org]

- 8. caymanchem.com [caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structural characterization of substrate and inhibitor binding to farnesyl pyrophosphate synthase from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Mevalonate Pathway Interference by N6-Benzyladenosine Compounds

Foreword: Beyond Cytokinins – A New Paradigm in Metabolic Targeting

For decades, N6-Benzyladenosine (N6-BA) and its related compounds were primarily studied within the realm of plant biology as synthetic cytokinins, regulators of cell growth and differentiation.[1][2] However, a growing body of evidence has repositioned these molecules as potent agents in human cell biology, particularly in oncology. Their ability to induce cell cycle arrest and apoptosis in various cancer cell lines has spurred a deeper investigation into their mechanisms of action.[3][4] This guide moves beyond the classical understanding of N6-BA to provide a detailed technical exploration of its interference with a central hub of cellular metabolism: the mevalonate (MVA) pathway.

Recent studies have compellingly identified Farnesyl Pyrophosphate Synthase (FPPS), a critical enzyme in the MVA pathway, as a direct target of N6-isopentenyladenosine (a close analogue) and N6-BA.[5][6][7][8] This discovery opens a new therapeutic avenue, distinct from traditional statins or bisphosphonates, for modulating cellular processes dependent on isoprenoid biosynthesis. This document serves as a technical resource for researchers, scientists, and drug development professionals aiming to explore, validate, and leverage this interaction. We will delve into the causality behind experimental choices, provide robust, self-validating protocols, and present a clear mechanistic framework for understanding how these adenosine derivatives exert their powerful anti-cancer effects.

The Mevalonate Pathway: A Cornerstone of Cellular Function and a Prime Therapeutic Target

The mevalonate pathway is a highly conserved metabolic cascade responsible for the synthesis of a diverse array of isoprenoids, which are fundamental for numerous cellular functions.[9][10] The pathway begins with Acetyl-CoA and proceeds through a series of enzymatic steps to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the foundational five-carbon building blocks for all isoprenoids.[11]

Key Outputs and Their Significance:

-

Sterols (e.g., Cholesterol): Essential for maintaining cell membrane integrity and fluidity.[10]

-

Non-Sterol Isoprenoids: This class includes vital molecules such as:

-

Farnesyl Pyrophosphate (FPP) & Geranylgeranyl Pyrophosphate (GGPP): These are lipid moieties essential for the post-translational prenylation of small GTPases like Ras, Rho, and Rap.[9][10] Prenylation anchors these signaling proteins to cell membranes, a prerequisite for their function in cell growth, proliferation, and survival pathways.[12]

-

Ubiquinone (Coenzyme Q10): A critical component of the mitochondrial electron transport chain.[11][13]

-

Dolichol: Required for the synthesis of N-linked glycoproteins.[14]

-

Given its central role, dysregulation of the MVA pathway is a hallmark of many cancers, which often exhibit elevated pathway flux to support rapid proliferation and survival.[15][16] This dependency makes the pathway an attractive target for anti-cancer therapies.[9][10]

Diagram: The Mevalonate Pathway

Caption: Overview of the Mevalonate Pathway highlighting the inhibitory target of N6-Benzyladenosine.

N6-Benzyladenosine: Mechanism of FPPS Inhibition

While statins target the rate-limiting enzyme HMG-CoA Reductase (HMGCR) at the top of the pathway[17][18], N6-BA and its analogs act on a crucial downstream branch point by inhibiting Farnesyl Pyrophosphate Synthase (FPPS).[4][5][8]

Causality of FPPS Inhibition: FPPS catalyzes the sequential condensation of two molecules of IPP with DMAPP to produce the 15-carbon FPP.[5][7] By inhibiting FPPS, N6-BA compounds effectively starve the cell of two critical isoprenoid precursors: FPP and its downstream product, GGPP. This has profound consequences:

-

Impaired Protein Prenylation: The most immediate and critical effect is the inhibition of protein prenylation. Without FPP and GGPP, small GTPases like Ras and Rho cannot be lipid-modified, preventing their localization to the plasma membrane and rendering them inactive.[9][10] Since these proteins are key drivers of oncogenic signaling, their inactivation leads to cell cycle arrest and apoptosis.[4]

-

Disruption of Downstream Synthesis: The depletion of FPP also halts the production of cholesterol, ubiquinone, and dolichol, contributing to broader metabolic stress.

N6-BA and its parent compound N6-isopentenyladenosine (i6A) have been demonstrated to directly target and inhibit FPPS activity, positioning them as a distinct class of MVA pathway inhibitors.[5][6][7] The anti-proliferative effects observed in glioma and colorectal cancer cells are directly linked to this impairment of protein prenylation.[5][7]

Experimental Validation: A Step-by-Step Guide

To rigorously investigate the effects of N6-BA compounds on the MVA pathway, a multi-faceted approach is required. The following protocols are designed as self-validating systems, incorporating necessary controls to ensure data integrity and trustworthiness.

Workflow for Assessing N6-BA Activity

A logical experimental flow ensures that observations at the cellular level are mechanistically linked to target engagement and downstream pathway modulation.

Diagram: Experimental Workflow

Caption: A logical workflow for the comprehensive evaluation of N6-BA compounds.

Protocol: Cell Viability/Cytotoxicity (MTT Assay)

This protocol quantifies the effect of N6-BA on cell metabolic activity, serving as a robust measure of cytotoxicity or cytostatic effects. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

-

Rationale: This initial screen provides IC50 (half-maximal inhibitory concentration) values, which are crucial for determining the appropriate concentration range for subsequent mechanistic experiments.[1]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., U87MG glioma, HCT116 colon) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.

-

Compound Preparation: Prepare a 2x stock solution of the N6-BA compound in the appropriate cell culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM).

-

Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle only" (e.g., DMSO) controls and "no cells" (blank) controls.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the blank absorbance from all readings. Normalize the data to the vehicle control (considered 100% viability) and plot the results to determine the IC50 value.

Self-Validation System:

-

Positive Control: Include a known cytotoxic agent (e.g., doxorubicin) to confirm the assay is working correctly.

-

Vehicle Control: Essential for ensuring the solvent used to dissolve the compound does not have a toxic effect.

Protocol: Western Blot for Protein Prenylation Status

This protocol provides direct evidence of MVA pathway inhibition within the cell by detecting the accumulation of unprenylated proteins.

-

Rationale: FPPS inhibition depletes FPP and GGPP, causing newly synthesized proteins like Ras to remain in their unprenylated, cytosolic form. This unprenylated form migrates slightly slower on an SDS-PAGE gel, resulting in a detectable band shift.[5]

Step-by-Step Methodology:

-

Cell Treatment & Lysis: Treat a 6-well plate of cells with N6-BA at 1x and 2x the IC50 concentration for 24-48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg) and add Laemmli sample buffer. Boil at 95°C for 5 minutes.

-

SDS-PAGE: Load samples onto a 12-15% polyacrylamide gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-